molecular formula C20H16FN3O4S B2884642 N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide CAS No. 1251670-81-1

N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide

Cat. No. B2884642
CAS RN: 1251670-81-1
M. Wt: 413.42
InChI Key: MBVFRPXDJYMBHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the sec-butyl group could be introduced through a reaction with a suitable alkyl halide . The benzoyl group could be introduced through a Friedel-Crafts acylation . The piperidine ring could be formed through a cyclization reaction. The carboxamide group could be introduced through a reaction with a carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The sec-butyl group is a branched alkyl group, which could introduce some steric hindrance . The benzoyl group and the carboxamide group are both carbonyl-containing groups, which could participate in hydrogen bonding and other polar interactions. The piperidine ring is a six-membered ring with one nitrogen atom, which could have interesting conformational properties.


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the amine group could participate in acid-base reactions or nucleophilic substitution reactions . The benzoyl group could participate in electrophilic aromatic substitution reactions . The carboxamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups (such as the amine and carboxamide groups) could increase its solubility in polar solvents. The presence of the sec-butyl group could increase its solubility in nonpolar solvents .

Scientific Research Applications

Synthesis of N-tert-butyl amides

“N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide” is a type of N-tert-butyl amide. N-tert-butyl amides are synthesized by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is highly efficient and stable under solvent-free conditions at room temperature .

Drug Development

The N-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . Finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV. CPI-1189, with antioxidant properties, can be applied as a drug candidate for neuroprotective therapy to treat HIV-associated central nervous system (CNS) disease .

Piperidine Derivatives

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This shows the importance of piperidine nucleus in the field of drug discovery .

Radiotracer Development

“4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-1lambda6,4-benzothiazin-4-yl]benzonitrile” has been synthesized and labeled with fluorine-18 (18F), to develop a positron emission tomography (PET) tracer for in vivo visualization of leucine-rich repeat kinase 2 (LRRK2) in the brain . Mutations that increase LRRK2 activity in the brain are associated with Parkinson’s disease .

Antibiotic Drug Linezolid

The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid . It was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions .

Antimicrobial Activity

Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline have been synthesized and showed good to potent antimicrobial activity . The sulfonamide derivatives behaved as potent antifungal agents as compared to the carbamate derivatives .

properties

IUPAC Name

4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S/c21-15-3-6-18-17(11-15)24(16-4-1-14(12-22)2-5-16)13-19(29(18,26)27)20(25)23-7-9-28-10-8-23/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVFRPXDJYMBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide

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